molecular formula C7H8ClNO2S B1593129 Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate CAS No. 842130-48-7

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

Cat. No. B1593129
M. Wt: 205.66 g/mol
InChI Key: JFAHIGKQDWEJJP-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a type of organic compound. It likely contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur in its structure. The “chloromethyl” and “carboxylate” groups suggest the presence of a chlorine atom and a carboxylate ester group, respectively .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through methods like the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method could involve the reaction of an alcohol with a strong base such as sodium hydride .


Chemical Reactions Analysis

Ethers, which this compound is, commonly undergo cleavage of the C–O bond when exposed to strong acids. This process involves the ether oxygen being protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Unexpected Synthesis and Application of Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate

    • Summary of Application : This compound is used as a versatile and attractive building block in the synthesis of various phenols and in situ ester hydrolysis reaction .
    • Methods of Application : The synthesis involves a Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate . The reaction is promoted by chlorotrimethylsilane (TMSCl) .
    • Results or Outcomes : The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
  • Efficient and Convenient Chloromethylation of Aromatic Compounds

    • Summary of Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
    • Methods of Application : The process involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
    • Results or Outcomes : The corresponding chloromethyl derivatives are obtained in good to excellent yields .
  • Oxidation pathways, kinetics and branching ratios of chloromethyl ethyl ether (CMEE) initiated by OH radicals

    • Summary of Application : This study investigates the oxidation reactions of chloromethyl ethyl ether (CH2ClOCH2CH3) initiated by OH radicals .
    • Methods of Application : The study uses quantum calculation methods and the Minnesota functional (M06-2X) of the density functional theory method along with a polarization and diffuse 6-311++G(d,p) basis set for optimization and frequency calculations .
    • Results or Outcomes : The study provides insights into the oxidation pathways, kinetics, and branching ratios of chloromethyl ethyl ether .
  • Chloromethyl methyl ether (CMME)

    • Summary of Application : CMME is used as an alkylating agent and for introducing the methoxymethyl ether (MOM) protecting group .
    • Methods of Application : The synthesis of CMME involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .
    • Results or Outcomes : CMME is a key compound in organic synthesis .
  • Synthesis of acyclic nucleosides of thieno [2,3- d ]pyrimidine derivatives

    • Summary of Application : 2-Chloroethyl methyl ether (2-Methoxyethyl chloride) is used in the synthesis of these derivatives .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The synthesis results in acyclic nucleosides of thieno [2,3- d ]pyrimidine derivatives .
  • Preparation of MKC-442 analog

    • Summary of Application : Chloromethyl ethyl ether is used to prepare a key intermediate in the preparation of MKC-442 analog .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The preparation results in a key intermediate for MKC-442 analog .
  • Synthesis of 2,4-Dichloro-5-Fluoropyrimidines

    • Summary of Application : Chloromethyl ethyl ether is used in the synthesis of 2,4-dichloro-5-fluoropyrimidines .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The synthesis results in 2,4-dichloro-5-fluoropyrimidines .
  • Preparation of 2-Chloroethyl Methyl Ether

    • Summary of Application : 2-Chloroethyl methyl ether (2-Methoxyethyl chloride) is used in the synthesis of various organic compounds .
    • Methods of Application : The synthesis involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .
    • Results or Outcomes : The preparation results in 2-Chloroethyl methyl ether .
  • Synthesis of 2,4-Dichloro-5-Fluoropyrimidines

    • Summary of Application : Chloromethyl ethyl ether is used in the synthesis of 2,4-dichloro-5-fluoropyrimidines .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The synthesis results in 2,4-dichloro-5-fluoropyrimidines .
  • Preparation of 2-Chloroethyl Methyl Ether

    • Summary of Application : 2-Chloroethyl methyl ether (2-Methoxyethyl chloride) is used in the synthesis of various organic compounds .
    • Methods of Application : The synthesis involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .
    • Results or Outcomes : The preparation results in 2-Chloroethyl methyl ether .

Future Directions

The future directions for this compound would likely be determined by its utility in various applications, such as organic synthesis or medicinal chemistry. Continued research and development could lead to new synthesis methods, applications, and safety protocols .

properties

IUPAC Name

ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAHIGKQDWEJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640989
Record name Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

CAS RN

842130-48-7
Record name Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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